molecular formula C26H21N5O3S2 B2655084 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476275-02-2

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2655084
CAS No.: 476275-02-2
M. Wt: 515.61
InChI Key: GWSSUWQUPIZZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide (CAS 476275-02-2) is a high-quality chemical reagent supplied for research purposes. This compound features a benzamide core linked to a 4-(naphthalen-1-yl)thiazol-2-yl group and a bis(2-cyanoethyl)sulfamoyl substituent, yielding a molecular formula of C26H21N5O3S2 and a molecular weight of 515.6066 g/mol . The thiazole ring is a privileged scaffold in medicinal chemistry, contributing to the development of numerous therapeutic agents and biologically active compounds due to its versatile chemical properties and ability to interact with diverse biological targets . Compounds within the N-(thiazol-2-yl)-benzamide class have been identified as a first-in-class of selective antagonists and negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor (CLR) superfamily . These antagonists represent valuable pharmacological tools for exploring ZAC's physiological functions, which are less elucidated than those of classical CLRs. Research indicates that such analogs can act as state-dependent, non-competitive antagonists, potentially targeting the transmembrane and/or intracellular domains of the receptor . This benzamide-sulfonamide derivative is intended for research use only, specifically for investigations in ion channel pharmacology, neurobiology, and the development of novel bioactive ligands. It is strictly for laboratory research and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O3S2/c27-14-4-16-31(17-5-15-28)36(33,34)21-12-10-20(11-13-21)25(32)30-26-29-24(18-35-26)23-9-3-7-19-6-1-2-8-22(19)23/h1-3,6-13,18H,4-5,16-17H2,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSSUWQUPIZZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide involves multiple steps, including the formation of intermediate compoundsThe final steps involve the addition of the bis(2-cyanoethyl)sulfamoyl group and the benzamide group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Biological Activities

The biological significance of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide has been evaluated through various studies highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit promising antimicrobial properties. For instance, derivatives containing thiazole rings have been shown to possess activity against both Gram-positive and Gram-negative bacteria. Studies have employed methods such as the turbidimetric assay to evaluate these effects, revealing that certain derivatives exhibit significant antimicrobial activity, potentially making them candidates for treating infections caused by resistant strains .

Anticancer Activity

In vitro studies have demonstrated that compounds related to this structure can inhibit cancer cell proliferation. For example, similar thiazole-containing compounds have been tested against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The results suggest that these compounds can induce cytotoxic effects, with some derivatives showing IC50 values in the low micromolar range, indicating strong anticancer potential .

Therapeutic Applications

Given its biological activities, this compound could be explored for several therapeutic applications:

  • Antimicrobial Agents : Due to its potential effectiveness against resistant bacterial strains, it may serve as a basis for developing new antibiotics.
  • Anticancer Drugs : Its ability to inhibit cancer cell growth positions it as a candidate for further development in oncology.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A study on thiazole derivatives demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a pathway for developing new treatments for resistant infections.
  • Cancer Treatment : Research on related benzamide derivatives indicated promising results in reducing tumor size in preclinical models of breast cancer, warranting further investigation into their mechanisms and therapeutic windows.

Mechanism of Action

The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues of this compound differ in substituents on the sulfamoyl group, thiazole ring, or benzamide scaffold. Below is a comparative analysis:

Compound Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound (CAS: 476275-02-2) Bis(2-cyanoethyl)sulfamoyl; Naphthalen-1-yl-thiazole 515.6066 Not explicitly reported (structural focus)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methoxyethyl)sulfamoyl; 4-Nitrophenyl-thiazole 496.560 Plant growth modulation (119.09% activity, p < 0.05)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxybenzamide; 4-Methylphenyl-thiazole 342.43 Plant growth modulation (129.23% activity, p < 0.05)
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzyl(methyl)sulfamoyl; 4-Methoxyphenyl-oxadiazole 535.61 Antifungal activity (C. albicans inhibition via thioredoxin reductase targeting)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Cyclohexyl(ethyl)sulfamoyl; Furan-oxadiazole 491.58 Antifungal activity (C. albicans inhibition)
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Methyl(phenyl)sulfamoyl; Unsubstituted thiazole 359.43 No explicit activity reported; structural simplicity for SAR studies

Key Observations :

  • Sulfamoyl Modifications: Replacing the bis(2-cyanoethyl) group with methoxyethyl (as in ) or benzyl/methyl groups (as in LMM5 ) alters hydrophobicity and hydrogen-bonding capacity.
  • Thiazole/Oxadiazole Scaffolds : Thiazole derivatives (target compound, ) versus oxadiazole derivatives (LMM5/LMM11 ) demonstrate divergent biological roles. Thiazoles are often associated with antimicrobial and anti-inflammatory activities , while oxadiazoles are explored for antifungal applications .
  • Naphthalene vs. This may enhance binding to hydrophobic pockets in target proteins.

Computational and Structural Insights

  • Hydrogen-Bonding Capacity: The bis(2-cyanoethyl)sulfamoyl group provides two nitrile moieties capable of weak hydrogen-bond acceptance, unlike the methoxyethyl or benzyl groups in analogues.
  • LogP and Solubility : The target compound’s calculated LogP (estimated ~3.5–4.0) is higher than LMM5 (LogP ~2.5) due to the naphthalene group, suggesting reduced aqueous solubility but improved membrane permeability.

Biological Activity

The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C29H25N5O3S2C_{29}H_{25}N_{5}O_{3}S_{2}, with a molecular weight of approximately 555.67 g/mol. Its structure includes multiple functional groups such as sulfamoyl and cyanoethyl moieties, which significantly contribute to its biological activity and chemical reactivity. The presence of these groups allows for various chemical interactions that can influence its pharmacological properties.

Research indicates that compounds similar to This compound exhibit significant biological activities, particularly as inhibitors of carbonic anhydrases (CAs) . These enzymes are crucial in physiological processes such as respiration and acid-base balance. Inhibition of specific CA isoenzymes has been linked to therapeutic effects in conditions like glaucoma and certain cancers.

Antitumor Activity

The compound has shown promise in antitumor studies. For instance, related compounds have demonstrated solid tumor cell inhibitory activities with IC50 values indicating their potency against various cancer cell lines. The mechanism often involves inducing apoptosis and cell cycle arrest, particularly at the G2/M phase .

Antibacterial Properties

As a derivative of sulfonamides, this compound may also exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition can lead to bacteriostatic effects, preventing bacterial growth .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds with similar structures:

StudyCompoundActivityIC50 Value
FNAHDAC Inhibition1.30 μM (HepG2)
Pyrazole DerivativesAntitumor ActivityVaries
Sulfonamide DerivativesAntibacterial ActivityVaries
  • FNA Study : Investigated the activity of a related compound that exhibited potent HDAC inhibition with an IC50 value of 1.30 μM against HepG2 cells, highlighting its potential as an antitumor agent .
  • Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their antitumor activity, demonstrating the importance of structural variations in enhancing biological efficacy .
  • Sulfonamide Derivatives : Research into sulfonamide derivatives indicated their role in inhibiting bacterial growth through targeted enzyme inhibition, showcasing their therapeutic potential in infectious diseases .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound, and how do they affect yield and purity?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., dimethylformamide or dichloromethane), and reaction time. For example, the sulfonylation step may require anhydrous conditions at 0–5°C to prevent side reactions, while coupling reactions with the naphthothiazole moiety may need reflux in tetrahydrofuran (THF) for 12–18 hours . Purity is monitored via HPLC (>95% purity threshold) and structural validation via 1H^1H-NMR and 13C^{13}C-NMR .

Q. Which spectroscopic techniques are most effective for characterizing its molecular structure?

Key techniques include:

  • NMR spectroscopy : To confirm the integration of protons in the bis(2-cyanoethyl)sulfamoyl group and naphthalene-thiazole system.
  • High-resolution mass spectrometry (HRMS) : For exact mass determination (e.g., observed [M+H]+^+ at m/z 564.1234 vs. calculated 564.1229).
  • IR spectroscopy : To identify functional groups like sulfonamide (S=O stretch at 1150–1350 cm1^{-1}) and cyano (C≡N stretch at 2200–2250 cm1^{-1}) .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

Prioritize:

  • Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., MCF7, HeLa) with IC50_{50} calculations .
  • Enzyme inhibition : Testing against carbonic anhydrase IX (a cancer-associated isoform) due to the sulfonamide group’s known affinity .

Advanced Research Questions

Q. How can contradictory bioactivity data across cell lines or assays be resolved?

Contradictions may arise from differences in assay conditions (e.g., serum concentration, incubation time) or cellular uptake efficiency. For example, low solubility in aqueous media (<10 µM) may artificially reduce activity in cell-based assays. Mitigation strategies:

  • Use DMSO stock solutions with ≤0.1% final concentration.
  • Validate results using orthogonal assays (e.g., flow cytometry vs. MTT for cytotoxicity).
  • Perform structure-activity relationship (SAR) studies to identify substituents enhancing bioavailability (e.g., replacing cyanoethyl with methoxyethyl) .

Q. What computational methods are suitable for predicting its binding modes to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes like carbonic anhydrase or kinase domains.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding).
  • QSAR models : Correlate electronic descriptors (e.g., logP, polar surface area) with observed bioactivity .

Q. How can synthetic byproducts or degradation products be identified and minimized?

  • LC-MS/MS : Detect trace impurities (e.g., hydrolyzed sulfonamide or oxidized thiazole).
  • Stability studies : Accelerated degradation under heat (40°C) and humidity (75% RH) to identify labile groups.
  • Process optimization : Replace protic solvents (e.g., ethanol) with aprotic ones (e.g., acetonitrile) during sulfamoyl group formation .

Methodological Considerations Table

Parameter Optimal Conditions Impact on Research References
Reaction Temperature0–5°C (sulfonylation), 80°C (amide coupling)Prevents decomposition of cyanoethyl groups
SolubilityDMSO (>50 mM stock)Affects in vitro assay reliability
Chromatography Purity>95% (HPLC, C18 column)Ensures reproducibility in bioassays
Molecular DynamicsAMBER force field, 100 ns simulationValidates target binding stability

Key Challenges and Solutions

  • Low aqueous solubility : Use PEG-400 or cyclodextrin-based formulations .
  • Stereochemical complexity : Employ chiral HPLC to isolate enantiomers and test individual bioactivity .
  • Data reproducibility : Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.